7-Chloro-6-oxoheptanenitrile
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Overview
Description
6-Oxo-7-chloroheptanenitrile is an organic compound with the molecular formula C7H10ClNO and a molecular weight of 159.61 g/mol This compound is characterized by the presence of a nitrile group (-CN), a ketone group (-C=O), and a chlorine atom attached to a heptane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-7-chloroheptanenitrile can be achieved through several methods. One common approach involves the reaction of 7-chloroheptanenitrile with an oxidizing agent to introduce the ketone group at the 6th position. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and catalysts like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods
In an industrial setting, the production of 6-Oxo-7-chloroheptanenitrile may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-7-chloroheptanenitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-oxoheptanoic acid.
Reduction: Formation of 6-hydroxy-7-chloroheptanenitrile.
Substitution: Formation of 7-methoxyheptanenitrile or 7-cyanoheptanenitrile.
Scientific Research Applications
6-Oxo-7-chloroheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxo-7-chloroheptanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations, influencing the compound’s reactivity and biological activity. The chlorine atom can also play a role in modulating the compound’s properties through electronic effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloroheptanenitrile: Lacks the ketone group, making it less reactive in certain chemical reactions.
6-Oxoheptanenitrile:
7-Methoxyheptanenitrile: Contains a methoxy group instead of chlorine, leading to different chemical and biological properties.
Uniqueness
6-Oxo-7-chloroheptanenitrile is unique due to the presence of both a ketone group and a chlorine atom, which confer distinct reactivity and potential applications in various fields. Its combination of functional groups makes it a versatile compound for synthetic and research purposes.
Properties
CAS No. |
172607-43-1 |
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Molecular Formula |
C7H10ClNO |
Molecular Weight |
159.61 g/mol |
IUPAC Name |
7-chloro-6-oxoheptanenitrile |
InChI |
InChI=1S/C7H10ClNO/c8-6-7(10)4-2-1-3-5-9/h1-4,6H2 |
InChI Key |
BAWFFRRERSEQTJ-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)CCl)CC#N |
Canonical SMILES |
C(CCC(=O)CCl)CC#N |
Synonyms |
Heptanenitrile, 7-chloro-6-oxo- |
Origin of Product |
United States |
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